REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=O>O>[C:3]([NH:2][N:1]=[C:7]([CH3:9])[C:6]([OH:11])=[O:10])(=[S:4])[NH2:5]
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Name
|
|
Quantity
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4.55 g
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Type
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reactant
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Smiles
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NNC(=S)N
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.4 g
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Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
precipitated)
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
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Details
|
the white solid was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried in air
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Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)NN=C(C(=O)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |